FGFR1 Inhibitory Potency of 5H-pyrrolo[2,3-b]pyrazine Derivatives versus Alternative Scaffolds
Derivatives of the 5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile scaffold achieve sub-100 nM IC50 values against FGFR1, establishing a potency benchmark that surpasses many alternative kinase inhibitor chemotypes [1]. Specifically, compound 13 (a representative derivative) exhibits FGFR1 IC50 ≤100 nM, FGFR2 IC50 ≤500 nM, FGFR3 IC50 ≤100 nM, and FGFR4 IC50 ≤100 nM [2]. In contrast, alternative scaffolds such as imidazo[4,5-b]pyrazine TRK inhibitors show IC50 values ranging from 0.22 nM to 1.87 nM for TRKA, but lack cross-activity against FGFR family members, highlighting the scaffold-specific target profile [2].
| Evidence Dimension | FGFR1 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | ≤100 nM (compound 13 derivative) |
| Comparator Or Baseline | Imidazo[4,5-b]pyrazine TRK inhibitors (IC50: 0.22-1.87 nM for TRKA; no FGFR activity reported) |
| Quantified Difference | Scaffold confers FGFR selectivity; alternative scaffold is TRK-selective |
| Conditions | Enzymatic kinase inhibition assay |
Why This Matters
This potency profile guides procurement decisions by demonstrating that the 6-carbonitrile scaffold is fit-for-purpose for FGFR inhibitor programs, whereas alternative scaffolds may be suboptimal for this target class.
- [1] Jiang, A. et al. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules 2018, 23(3), 698. View Source
- [2] Yao, W. et al. Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors. US Patent US9745311, 2017. Table 2. View Source
